Regioselective C–H Amidation via 5-Methyl Substitution
In Ru-catalyzed intramolecular arene C(sp2)–H amidation, the presence and position of substituents on the aryl ring dictate reaction outcome through electrophilic nitrenoid attack. A Hammett correlation study established a negative ρ value of −0.73, confirming that electron-donating substituents (such as the C5 methyl group) accelerate the cyclization and direct regioselectivity toward the ortho position relative to the substituent [1]. The C5-methyl substitution pattern provides a defined and predictable regioselectivity outcome that differs fundamentally from the C6- or C7-methyl analogs, which would present different electronic and steric environments for the key spirolactamization step.
| Evidence Dimension | Regioselectivity control in catalytic intramolecular C–H amidation |
|---|---|
| Target Compound Data | ρ = −0.73 (Hammett ρ value for electrophilic nitrenoid attack); electron-donating substituents accelerate reaction and direct amidation ortho to substituent |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinolin-2(1H)-one (ρ reference baseline); 2- and 4-substituted aryl dioxazolones with varying electronic character |
| Quantified Difference | Negative ρ value confirms electrophilic mechanism with rate enhancement from electron-donating C5 methyl substitution |
| Conditions | [Ru(p-cymene)(L-proline)Cl] catalyst, formal intramolecular C(sp2)–H amidation of 1,4,2-dioxazol-5-ones |
Why This Matters
This defines the synthetic route and reaction yield predictability for downstream functionalization; procurement of the specific C5-methyl positional isomer is essential for achieving the intended regioselectivity in C–H activation chemistry.
- [1] Sun W, Ling CH, Au CM, Yu WY. Ruthenium-Catalyzed Intramolecular Arene C(sp2)–H Amidation for Synthesis of 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters. 2021;23(9):3310-3314. DOI: 10.1021/acs.orglett.1c00781. View Source
